molecular formula C11H11ClIN5O B251579 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide

2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B251579
M. Wt: 391.59 g/mol
InChI Key: NZJCUEZNPWLRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has been synthesized in recent years. This compound has gained attention due to its potential as a research tool in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide have not been extensively studied. However, it has been reported to have some anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a research tool for the development of new drugs. However, one limitation is that the compound is not well characterized and its mechanism of action is not well understood.

Future Directions

There are many future directions for the study of 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One direction is to further study its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is to study the compound's toxicity and potential side effects. Additionally, the synthesis method could be optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 2-chloro-5-iodobenzoic acid with propylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the reaction of the tetrazole with propylamine to form the desired compound.

Scientific Research Applications

2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been used as a research tool in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. The compound has also been used as a tool to study the mechanism of action of other drugs.

properties

Molecular Formula

C11H11ClIN5O

Molecular Weight

391.59 g/mol

IUPAC Name

2-chloro-5-iodo-N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H11ClIN5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(13)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,14,16,19)

InChI Key

NZJCUEZNPWLRMX-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

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